2-Hydroxybenzoic Acid-d6

Descripción general

Descripción

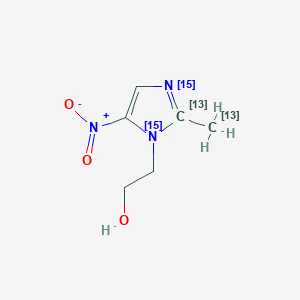

2-Hydroxybenzoic Acid-d6, also known as Salicylic acid-d6, is a deuterium-labeled Salicylic acid . It is the labeled analogue of 2-Hydroxybenzoic acid, which is an impurity of Acetylsalicylic Acid .

Synthesis Analysis

The synthesis of 2-Hydroxybenzoic Acid can be achieved by boiling methyl 2-hydroxybenzoate (obtained as oil of wintergreen) with aqueous sodium hydroxide for about 30 minutes . This process produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Molecular Structure Analysis

The molecular formula of this compound is C7D6O3 . The molecular weight is 144.16 .Chemical Reactions Analysis

2-Hydroxybenzoic acid contains a phenol group. It produces a violet-blue complex when it reacts with iron(III) ions in weakly acidic solution . The intensity of the color can be used to determine the concentration of 2-Hydroxybenzoic acid in solution .Physical and Chemical Properties Analysis

This compound appears as solid white to off-white . It is stored at room temperature away from light and moisture .Aplicaciones Científicas De Investigación

Medicine and Polymer Synthesis : Hydroxybenzoic acid derivatives are used in medical applications and polymer synthesis. A study described the synthesis, self-assembly, and characterization of pseudopolymorphs of a derivative of 4-hydroxybenzoic acid, demonstrating its potential in material science and medical applications (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

Mass Spectrometry in Analytical Chemistry : 2,5-Dihydroxybenzoic acid, a related compound, is utilized as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF), indicating its role in enhancing analytical techniques for studying complex biological molecules (Papac, Wong, & Jones, 1996).

Structural Analysis : The molecular structures of hydroxybenzoic acid and its derivatives have been determined using electron diffraction and theoretical calculations, contributing to our understanding of their chemical behavior and potential applications (Aarset, Page, & Rice, 2006).

Biotechnological Applications : 4-Hydroxybenzoic acid, another derivative, has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and more. This highlights the versatility of hydroxybenzoic acid derivatives in various industrial sectors (Wang et al., 2018).

Microbiology and Biodegradation : A study reported on the conversion of 13C-1 phenol to 13C-4 benzoic acid by an anaerobic phenol-converting enrichment culture, indicating the role of hydroxybenzoic acid derivatives in environmental microbiology and biodegradation processes (Zhang, Morgan, & Wiegel, 1990).

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxybenzoic Acid-d6, also known as Salicylic Acid, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions including inflammation, pain, and fever.

Mode of Action

This compound interacts with its target, COX-2, by direct irreversible inhibition . This interaction prevents the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The inhibition of these substances results in the compound’s analgesic (pain-relieving) and anti-inflammatory effects .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These substances are involved in inflammation, pain, and fever, so their inhibition leads to a reduction in these symptoms .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever due to its inhibition of prostaglandins and thromboxanes . It is also used in the treatment of skin conditions like acne, psoriasis, callouses, corns, keratosis pilaris, and warts .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Hydroxybenzoic Acid-d6 interacts with several enzymes and proteins within the cell. Its primary interaction is with the enzyme cyclo-oxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is independent of the activation of the transcription factor NF-κB . The compound’s role in biochemical reactions primarily revolves around its ability to modulate COX-2 activity, thereby influencing the production of prostaglandins, which are key players in inflammation and pain signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are largely tied to its inhibition of COX-2. By inhibiting this enzyme, this compound can reduce the production of prostaglandins, which play a crucial role in inflammation and pain signaling . This can influence cell function by modulating inflammatory responses and pain perception. Additionally, the compound’s impact on gene expression is likely tied to its interaction with NF-κB, a transcription factor involved in the regulation of immune response, cell growth, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with COX-2. It binds to the active site of the enzyme, inhibiting its ability to convert arachidonic acid into prostaglandins . This inhibition occurs independently of NF-κB activation, suggesting that this compound can modulate COX-2 activity without influencing other NF-κB-dependent signaling pathways .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the metabolism of arachidonic acid. It interacts with the enzyme COX-2, inhibiting its ability to convert arachidonic acid into prostaglandins . This interaction can influence metabolic flux and metabolite levels, particularly those related to inflammation and pain signaling.

Propiedades

IUPAC Name |

deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUZDBALVYZAC-QNKSCLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951261 | |

| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-87-5 | |

| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.